molecular formula C25H32N2O B3054654 1,4-Pentadien-3-one, 1,5-bis(4-(diethylamino)phenyl)- CAS No. 61445-93-0

1,4-Pentadien-3-one, 1,5-bis(4-(diethylamino)phenyl)-

Cat. No. B3054654
M. Wt: 376.5 g/mol
InChI Key: ZNNRTWIXUUGIFI-UHFFFAOYSA-N
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Patent
US04407927

Procedure details

In 25 ml of anhydrous ethanol were dissolved 17.7 g of p-diethylaminobenzaldehyde and 2.9 g of acetone, and 1.5 ml of 10% aqueous NaOH was added dropwise to the resulting solution, after which the resulting mixture was subjected to reaction under reflux for 8 hours. The reaction mixture was cooled, and the crystals thus precipitated were collected by filtration and then recrystallized from toluene, to obtain 7.7 g of 1,3-bis(4'-diethylaminobenzal)acetone (m.p. 168° C.).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:12][CH3:13])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)[CH3:2].[CH3:14][C:15]([CH3:17])=[O:16].[OH-].[Na+]>C(O)C>[CH2:1]([N:3]([CH2:12][CH3:13])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[CH:14][C:15]([CH:17]=[CH:8][C:7]2[CH:10]=[CH:11][C:4]([N:3]([CH2:1][CH3:2])[CH2:12][CH3:13])=[CH:5][CH:6]=2)=[O:16])=[CH:6][CH:5]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=O)C=C1)CC
Name
Quantity
2.9 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the resulting solution
CUSTOM
Type
CUSTOM
Details
after which the resulting mixture was subjected to reaction
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=CC(=O)C=CC2=CC=C(C=C2)N(CC)CC)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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